1-Phenyl-4-(4-phenylbutan-2-yl)piperazine
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Overview
Description
1-Phenyl-4-(4-phenylbutan-2-yl)piperazine is a chemical compound that features a piperazine ring substituted with a phenyl group and a phenylbutan-2-yl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-Phenyl-4-(4-phenylbutan-2-yl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives under mild conditions . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Phenyl-4-(4-phenylbutan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-Phenyl-4-(4-phenylbutan-2-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(4-phenylbutan-2-yl)piperazine involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors . This interaction leads to hyperpolarization of nerve endings, resulting in various physiological effects, including flaccid paralysis in certain organisms .
Comparison with Similar Compounds
1-Phenyl-4-(4-phenylbutan-2-yl)piperazine can be compared with other similar compounds, such as:
1-Phenylpiperazine: A simpler compound with a phenyl group bound to a piperazine ring.
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives: These compounds have been studied for their antidepressant-like effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Properties
IUPAC Name |
1-phenyl-4-(4-phenylbutan-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-18(12-13-19-8-4-2-5-9-19)21-14-16-22(17-15-21)20-10-6-3-7-11-20/h2-11,18H,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYMXXSQTLBQRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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